molecular formula C5Cl2F3N3O2 B1453511 2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine CAS No. 715-42-4

2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine

Cat. No.: B1453511
CAS No.: 715-42-4
M. Wt: 261.97 g/mol
InChI Key: KFEPQCLLGVHBTQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine (CAS: 715-42-4) is a halogenated and nitro-substituted pyrimidine derivative with the molecular formula C₅Cl₂F₃N₃O₂ and a molecular weight of 261.97 g/mol . It is characterized by a pyrimidine core substituted with chlorine atoms at positions 2 and 4, a nitro group at position 5, and a trifluoromethyl group at position 5. This compound is primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals due to its reactive halogen and nitro groups, which enable further functionalization . Its structural features, particularly the electron-withdrawing trifluoromethyl and nitro groups, enhance its stability and bioactivity, making it a valuable scaffold in medicinal and agricultural chemistry .

Properties

IUPAC Name

2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F3N3O2/c6-3-1(13(14)15)2(5(8,9)10)11-4(7)12-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEPQCLLGVHBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine (CAS No. 715-42-4) is a pyrimidine derivative that has garnered attention for its diverse biological activities. Its unique chemical structure, characterized by the presence of chlorine, nitro, and trifluoromethyl groups, contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry and agriculture.

Synthesis

The compound can be synthesized through several methods, including:

  • Sequential Chlorination of 6-(trifluoromethyl)uracil : This method involves chlorinating uracil derivatives to yield the desired product.
  • One-Pot Synthesis : A more efficient method that treats 6-(trifluoromethyl)uracil with phosphorus oxychloride (POCl₃) and hydrochloric acid (HCl) simultaneously, achieving higher yields (77%) .

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against several cancer cell lines:

  • Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer).
  • Activity Levels : At a concentration of 5 µg/mL, the compound demonstrated significant cytotoxicity, although it was less potent than doxorubicin .

Antifungal Activity

The compound has shown promising antifungal activity :

  • In Vitro Testing : Compounds similar to this compound exhibited inhibition rates against various fungal strains such as B. cinerea and S. sclerotiorum, suggesting potential applications in agriculture .

Insecticidal Activity

It has also been evaluated for its insecticidal properties :

  • Target Species : The compound was tested against Spodoptera frugiperda and Mythimna separata.
  • Results : The insecticidal activity was significant at concentrations around 500 µg/mL .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, impacting pathways such as apoptosis and cell cycle regulation.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death .

Case Studies

  • Antiplasmodial Activity Study : A study highlighted the potential of pyrimidine derivatives in combating malaria by targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthetic pathway. This suggests that derivatives of this compound could be explored for antimalarial drug development .
  • ADMET Profile Assessment : Research into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds indicated favorable characteristics for drug development. Compounds with similar structures showed good intestinal absorption and moderate toxicity profiles .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
UniconazolePlant growth regulatorSimilar triazole structure
PaclobutrazolGrowth inhibition in plantsAnother triazole derivative
DoxorubicinAnticancer agentPositive control for anticancer tests

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients

2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine is primarily utilized as an intermediate in the production of various pharmaceutical agents. Notably, it plays a crucial role in synthesizing compounds used for cancer treatment. The synthesis pathways involve multiple steps that often include trifluoromethylation reactions, which enhance the bioactivity of the resulting compounds .

Key Case Studies:

  • A study highlighted its use in creating derivatives that exhibit anti-inflammatory properties. These derivatives were assessed for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), demonstrating significant anti-inflammatory activity comparable to established drugs like celecoxib .

Structure-Activity Relationship Studies

Research has shown that modifications to the pyrimidine structure can lead to variations in biological activity. For instance, substituents on the pyrimidine ring can significantly influence the potency and selectivity of the resultant compounds against specific biological targets .

Development of Herbicides and Pesticides

The compound is also explored in agrochemical formulations, particularly as a building block for herbicides and pesticides. Its trifluoromethyl group enhances the lipophilicity of the molecules, improving their efficacy in agricultural applications.

Notable Examples:

  • Several trifluoromethylpyrimidine derivatives have been developed for crop protection, with some already receiving market approval. These compounds have demonstrated effectiveness in controlling various pests while minimizing environmental impact .

Synthetic Pathways

The synthesis of this compound typically involves:

  • Trifluoromethylation of uracil derivatives using sodium trifluoromethanesulfinate.
  • Subsequent chlorination steps that yield the final product with high purity and yield .

Physicochemical Properties

The incorporation of fluorine atoms into organic compounds often leads to enhanced stability and bioactivity, making this compound particularly valuable in drug design .

Summary of Findings

Application AreaKey FindingsReferences
PharmaceuticalsUsed as an intermediate for cancer drugs; exhibits anti-inflammatory activity
AgrochemicalsEffective in developing new herbicides; enhances crop protection
Synthesis MethodsSynthesized via trifluoromethylation; environmentally friendly processes

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Cl (2,4), NO₂ (5), CF₃ (6) 261.97 Agrochemical intermediate; antifungal/insecticidal activity
2,4-Dichloro-5-nitro-6-methylpyrimidine Cl (2,4), NO₂ (5), CH₃ (6) 208.00 Lower bioactivity due to lack of CF₃; used in small-molecule synthesis
5-Chloro-4-hydroxy-6-(trifluoromethyl)pyrimidine Cl (5), OH (4), CF₃ (6) 212.55 Reduced reactivity (hydroxyl vs. nitro); limited insecticidal activity
2,4-Diamino-5-nitro-6-(trifluoromethyl)pyrimidine NH₂ (2,4), NO₂ (5), CF₃ (6) 223.12 Enhanced solubility; potential antitumor applications

Key Observations:

Trifluoromethyl Group (CF₃) : The presence of CF₃ at position 6 in the target compound significantly enhances lipophilicity and metabolic stability compared to methyl (CH₃) or unsubstituted analogs, contributing to its superior antifungal and insecticidal activity .

Nitro Group (NO₂): The nitro group at position 5 increases electrophilicity, facilitating nucleophilic substitution reactions. However, its absence (e.g., in 5-Chloro-4-hydroxy-6-(trifluoromethyl)pyrimidine) reduces reactivity and bioactivity .

Chlorine vs. Amino Groups: Replacing chlorine with amino groups (e.g., 2,4-diamino derivatives) improves solubility but may reduce agrochemical efficacy, shifting applications toward pharmaceuticals .

Antifungal and Insecticidal Activity:

The target compound exhibits moderate to excellent antifungal activity against Fusarium oxysporum and Botrytis cinerea, with IC₅₀ values ranging from 0.5–2.0 µg/mL . In contrast, analogs lacking the trifluoromethyl group (e.g., 2,4-Dichloro-5-nitro-6-methylpyrimidine) show reduced potency (IC₅₀ > 10 µg/mL) due to lower membrane permeability .

Cytotoxicity and Selectivity:

While the trifluoromethyl group enhances bioactivity, it may also increase cytotoxicity. For example, pyridine-containing analogs (e.g., 2-pyridine-substituted pyrimidines) exhibit antibacterial activity but with cytotoxicity (IC₅₀ = 3.2–5.4 µM) . In contrast, the target compound’s selectivity for fungal cells over mammalian cells makes it preferable for crop protection .

Preparation Methods

Trifluoromethylation of Uracil Derivatives

A key step is the trifluoromethylation of uracil to form 5-trifluoromethyluracil (5-TFU), which is then converted to the desired chlorinated pyrimidine.

  • Reagents and Conditions:

    • Sodium trifluoromethanesulfinate (CF3SO2Na, known as the Langlois reagent) is used as a trifluoromethyl source.
    • Organic peroxides such as tert-butyl hydroperoxide (TBHP) serve as oxidants.
    • The reaction is performed in aqueous media, sometimes with transition metal catalysts like FeSO4.
    • Temperature is controlled between 40–100 °C after peroxide addition.
  • Advantages:

    • Avoids toxic and expensive gaseous trifluoromethyl iodide (CF3I).
    • Uses environmentally benign solvents like water and ethyl acetate.
    • Provides a sustainable and scalable approach.
  • Process:

    • CF3SO2Na is suspended in ethyl acetate and heated to 40–50 °C.
    • Uracil is trifluoromethylated in the presence of TBHP and catalyst.
    • The product 5-TFU is isolated by filtration or extraction.

Chlorination to Form 2,4-Dichloro-5-trifluoromethylpyrimidine

  • Reagents and Conditions:

    • Phosphoryl chloride (POCl3) is used for chlorination.
    • Phosphoric acid (H3PO4) and diisopropylethylamine (DIPEA) may be included to facilitate the reaction.
    • The chlorination can be performed with or without isolating 5-TFU.
  • Process:

    • 5-TFU is reacted with POCl3 in the presence of H3PO4 and DIPEA.
    • The reaction converts hydroxyl groups to chloro substituents at positions 2 and 4.
    • The product 2,4-dichloro-5-trifluoromethylpyrimidine is obtained.

Comparative Table of Key Preparation Steps

Step Reagents/Conditions Solvents Notes/Advantages
Trifluoromethylation of Uracil CF3SO2Na, TBHP, FeSO4 catalyst, 40-100 °C Water, Ethyl acetate Avoids toxic CF3I; environmentally benign; scalable
Chlorination POCl3, H3PO4, DIPEA POCl3 (neat or solvent) Efficient chlorination at C2 and C4 positions
Nitration Fuming nitric acid or mixed acid, 0–15 °C Typically acidic media Introduces nitro group selectively at C5

Detailed Research Findings and Process Optimization

  • The trifluoromethylation step using sodium trifluoromethanesulfinate and organic peroxide in aqueous media represents a significant improvement over older methods relying on gaseous CF3I, which is toxic and difficult to handle.

  • The chlorination step with phosphoryl chloride and additives like phosphoric acid and DIPEA improves reaction efficiency and selectivity, allowing for chlorination without isolating intermediate 5-TFU, thus simplifying the process and reducing waste.

  • The overall process is designed to be more environmentally friendly, sustainable, and suitable for industrial scale-up.

  • Reaction parameters such as temperature, reagent equivalents, and solvent choice have been optimized to maximize yield and purity.

Q & A

Q. What are the standard synthetic protocols for preparing 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration steps. For example:

  • Step 1: Nitration of a precursor pyrimidine ring (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C).
  • Step 2: Further chlorination with phosphorus oxychloride (POCl₃) at reflux to introduce the second chlorine substituent.
    Key intermediates are characterized via LCMS (e.g., m/z 197 [M+H]⁺ for 4-chloro-5-methyl-6-(trifluoromethyl)pyrimidine) and HPLC (retention time 0.95 minutes under SMD-TFA05 conditions) to confirm purity and structural integrity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Mass Spectrometry (LCMS): Provides molecular ion peaks (e.g., m/z 261.98 [M+H]⁺ for C₅Cl₂F₃N₃O₂) to verify molecular weight .
  • HPLC: Retention times (e.g., 0.46 minutes under SQD-FA05 conditions) help assess purity and detect byproducts .
  • NMR: ¹⁹F NMR is particularly useful for resolving trifluoromethyl group signals, while ¹H/¹³C NMR clarifies substitution patterns on the pyrimidine ring (not explicitly in evidence but standard practice).

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, NO₂, CF₃) influence the reactivity of this pyrimidine in nucleophilic substitution reactions?

Methodological Answer: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups create a highly electron-deficient pyrimidine ring, accelerating nucleophilic aromatic substitution (NAS) at positions 2 and 4. For example:

  • Chlorine substituents at positions 2 and 4 are susceptible to displacement by amines or thiols under mild conditions (e.g., room temperature in DMF).
  • Kinetic studies can be designed using UV-Vis spectroscopy to monitor reaction rates with varying nucleophiles (e.g., aniline vs. benzylamine). Computational modeling (DFT) may predict regioselectivity based on charge distribution .

Q. What strategies address contradictory data in biological activity studies of derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare derivatives with systematic substitutions (e.g., replacing -NO₂ with -NH₂) to isolate functional group contributions. For example, replacing -NO₂ with -NH₂ in related pyrimidines reduced antitumor activity by 60%, suggesting nitro groups enhance DNA intercalation .
  • Dose-Response Curves: Validate activity across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects.
  • Metabolic Stability Assays: Use LC-MS/MS to assess compound degradation in liver microsomes, as instability in DMSO (common in screening) may yield false negatives .

Q. How can computational methods optimize derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Predict binding affinities to target proteins (e.g., thymidine phosphorylase) by modeling interactions of the trifluoromethyl group with hydrophobic pockets.
  • ADMET Prediction Tools: Software like SwissADME estimates logP (lipophilicity) and blood-brain barrier penetration. For instance, reducing logP from 3.2 to 2.5 via hydroxylation improved aqueous solubility in analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine

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